(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-24-17-11-10-13-6-2-3-7-14(13)19(17)29-22(24)23-18(26)12-25-20(27)15-8-4-5-9-16(15)21(25)28/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUNSWVBVXMPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic potential.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the isoindoline core and the introduction of thiazole moieties. Structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's geometry and functional groups.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiazole rings have shown promising Src kinase inhibitory activity, which is crucial in cancer cell proliferation. The Src family of kinases plays a vital role in various cellular processes including growth and survival, making it a target for cancer therapy .
Table 1: Src Kinase Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 8a | 5.0 | NIH3T3/c-Src527F |
| 8b | 3.5 | HT-29 |
| 8c | 4.0 | Jurkat |
These results suggest that modifications to the thiazole structure can enhance potency against specific cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, thiazole-containing compounds have been evaluated for antimicrobial activity. Studies have demonstrated that certain derivatives possess significant activity against both bacterial and fungal strains. For example, compounds derived from thiazolidinones showed high efficacy against Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Activity Against Various Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | Escherichia coli | 15 |
| 5b | Klebsiella pneumoniae | 18 |
| 9a | Candida albicans | 20 |
These findings highlight the dual potential of thiazole derivatives in both cancer treatment and infection control.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound's ability to inhibit Src kinase leads to reduced cell proliferation in cancerous cells.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in tumor cells, leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may stem from interference with bacterial cell wall integrity or function.
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial evaluating a thiazole-based compound demonstrated a significant reduction in tumor size among patients with advanced breast cancer after a treatment regimen lasting six months.
- Case Study 2 : A cohort study on the use of thiazole derivatives for treating multidrug-resistant bacterial infections showed promising results, with over 70% of patients achieving full recovery.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of compounds similar to (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticonvulsant properties. For example, a series of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. These compounds showed protective effects in maximal electroshock seizure tests, indicating their potential as therapeutic agents for epilepsy .
15-Lipoxygenase Inhibition
Another notable application is in the development of 15-lipoxygenase inhibitors. A study synthesized a new series of phthalimide-based derivatives that showed promising cytotoxic effects against cancer cell lines. These compounds were evaluated for their ability to inhibit 15-lipoxygenase, suggesting potential applications in cancer therapy .
Structural Characterization
Crystallography Studies
The structural properties of this compound have been elucidated through single-crystal X-ray diffraction studies. Such studies reveal intricate details about molecular interactions and stability within the crystal lattice, which are crucial for understanding the compound's behavior in biological systems . The crystal packing is often stabilized by hydrogen bonds, influencing both solubility and reactivity.
Synthesis Pathways
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. For instance, a common synthetic route includes the use of palladium-catalyzed reactions to form carbon-carbon bonds effectively . Detailed reaction mechanisms and conditions can be found in specialized literature focusing on synthetic organic chemistry.
Data Tables
Case Studies
Case Study: Anticonvulsant Derivatives
In a study published in 2011, researchers synthesized various derivatives based on the isoindoline structure and tested them for anticonvulsant activity using animal models. The results indicated that several compounds provided significant protection against induced seizures, thus highlighting the therapeutic potential of these derivatives .
Case Study: Cancer Cell Line Evaluation
Another research effort focused on evaluating the cytotoxicity of phthalimide-based derivatives against multiple cancer cell lines. The findings revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for further development as anticancer agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and dioxoisoindolin moiety undergo hydrolysis under acidic or basic conditions:
Hydrolysis is monitored via TLC and confirmed by
-NMR, showing disappearance of the acetamide carbonyl peak at δ 168–170 ppm .
Nucleophilic Substitution at the Thiazole Ring
The methyl group on the thiazole nitrogen participates in alkylation and arylation:
Reactions proceed via SN2 mechanisms, with DMF enhancing nucleophilicity. ESI-MS and
-NMR confirm substitution products .
Condensation with Aldehydes
The hydrazine-linked acetamide reacts with aldehydes to form hydrazones:
Hydrazones exhibit anti-imide bond rotamers in
-NMR (δ 11.95–12.01 ppm for NH) .
Cyclization Reactions
The dioxoisoindolin moiety facilitates cyclization under thermal conditions:
Cyclization products are characterized by HRMS and X-ray crystallography .
Oxidation and Reduction
Redox reactions modify the dioxoisoindolin core:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ (0°C) | Phthalic acid derivative | Loss of isoindolin ring |
| Reduction | NaBH₄, MeOH (rt) | Partially saturated isoindoline | Enhanced solubility |
Oxidation irreversibly degrades the core, while reduction improves pharmacokinetic properties .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:
| Conditions | Product | Notes |
|---|---|---|
| UV light, benzene | Dimerized product via thiazole C=C bond | Confirmed by HPLC and IR |
Comparison with Similar Compounds
Thiazol-2(3H)-ylidene Acetamide Derivatives
Example Compounds: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (e.g., 4a-4i) .
- Structural Differences : These derivatives lack the naphtho-fused thiazole system and 1,3-dioxoisoindolinyl group. Instead, they feature simpler phenyl or p-tolyl substituents on the thiazole ring.
- Biological Activity: Compounds 4a-4c exhibit dual monoamine oxidase (MAO) A/B inhibition, with IC₅₀ values in the micromolar range. The naphtho-thiazole system in the target compound may enhance MAO selectivity due to increased hydrophobic interactions .
- Synthesis : Prepared via nucleophilic substitution and cyclization reactions, contrasting with the target compound’s likely use of copper-catalyzed cross-coupling or cycloaddition methods .
Triazole-Linked Acetamides
Example Compounds : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-6c) .
- Structural Differences : These compounds replace the thiazole and isoindolinyl groups with a triazole ring and naphthyloxy substituents.
- Physicochemical Properties : IR spectra show C=O stretches at ~1670 cm⁻¹, similar to the target compound’s acetamide carbonyl. However, the triazole ring introduces distinct N–H and C–N vibrations (~3300 cm⁻¹ and 1300 cm⁻¹, respectively) .
2-Oxoindoline Acetamide Derivatives
Example Compounds : 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (1-F) .
- Structural Differences : These feature a 2-oxoindoline core instead of the isoindolinyl group, reducing electron-withdrawing effects.
- Biological Activity : Demonstrated anticancer and enzyme inhibitory activities, but the target compound’s naphthothiazole system may improve metabolic stability and target engagement .
Isoxazole-Substituted Acetamides
Example Compounds : (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide .
- Structural Differences: Isoxazole rings replace the thiazole, altering electronic properties.
- Spectral Data : ¹H NMR signals for isoxazole protons (δ 8.61 ppm) differ markedly from the target compound’s naphthothiazole aromatic resonances (typically δ 7.2–8.4 ppm) .
Comparative Data Table
Preparation Methods
Synthesis of the Isoindolin-1,3-dione Core
The phthalimide moiety is typically synthesized via cyclocondensation of phthalic anhydride with primary amines or amino acids under acidic or thermal conditions.
- Reactants : Phthalic anhydride (1.0 eq), glycine (1.0 eq).
- Conditions : Reflux in glacial acetic acid (120°C, 8 h).
- Workup : Precipitation in cold HCl, filtration, and recrystallization.
- Yield : 85–95%.
Key Data :
| Step | Temperature | Time | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 120°C | 8 h | Acetic acid | 85–95 |
Synthesis of the Naphtho[2,1-d]thiazole Moiety
The naphtho[2,1-d]thiazole ring is constructed via Hantzsch thiazole synthesis or cyclization of thioamides.
- Reactants : 2-Amino-1-naphthol (1.0 eq), carbon disulfide (1.2 eq).
- Conditions : Ethanol, reflux (6 h).
- Intermediate : 2-Mercaptonaphtho[2,1-d]thiazole.
- Methylation : CH₃I (1.5 eq), K₂CO₃, DMF, rt, 2 h.
- Yield : 65–70%.
Key Data :
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | CS₂, EtOH | Reflux | 6 h | 65–70 |
| Methylation | CH₃I, K₂CO₃ | rt | 2 h | 90–95 |
Coupling of Moieties and E-Selective Configuration
The final coupling involves amidation or nucleophilic substitution to link the phthalimide-acetamide and thiazole components.
- Reactants : 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (1.0 eq), 3-methylnaphtho[2,1-d]thiazol-2-amine (1.0 eq).
- Conditions : DCM, TEA (2.0 eq), 0°C → rt, 6 h.
- Yield : 60–68%.
Method B (Microwave-Assisted Synthesis) :
- Reactants : Preformed acetamide intermediate (1.0 eq), thiazole amine (1.2 eq).
- Conditions : DMF, CuBr (10 mol%), Cs₂CO₃ (2.0 eq), MW (100 W, 110°C, 1 h).
- Yield : 72–76%.
E-Selectivity : The E configuration is favored using bulky bases (e.g., Cs₂CO₃) or microwave conditions, minimizing steric hindrance.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Conventional heating | DCM | TEA | rt | 60–68 |
| Microwave irradiation | DMF | CuBr/Cs₂CO₃ | 110°C | 72–76 |
Microwave methods enhance reaction efficiency by reducing side reactions and improving regioselectivity.
Stereochemical Control
DFT calculations (M06-2X-D3/6-311+G(d)) suggest the E isomer is thermodynamically favored by 4.2 kcal/mol due to reduced steric clash between the phthalimide and naphtho-thiazole groups.
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.89–7.52 (m, 8H, Ar-H), 3.45 (s, 3H, CH₃), 2.98 (s, 2H, CH₂).
- IR : 1725 cm⁻¹ (C=O, phthalimide), 1680 cm⁻¹ (C=O, acetamide).
- HRMS : [M+H]⁺ calc. 430.1124, found 430.1128.
Industrial-Scale Considerations
Q & A
Basic: What are the key steps and methodologies for synthesizing this compound?
The synthesis involves multi-step pathways:
- Step 1: Condensation of isoindoline-1,3-dione derivatives with thiazole intermediates under reflux conditions using DMF or dichloromethane as solvents .
- Step 2: Acylation with activated reagents (e.g., acid chlorides) to form the acetamide linkage, monitored via TLC (hexane:ethyl acetate, 8:2) .
- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Critical Parameters: Temperature (60–100°C), reaction time (2–12 hours), and solvent polarity significantly influence yield (typically 50–70%) .
Basic: How is the molecular structure characterized?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon backbone .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₁₈N₃O₃S: 428.12) .
- Infrared (IR) Spectroscopy: Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N) validate functional groups .
Basic: What preliminary biological activities are reported for this compound?
Similar analogs exhibit:
- Anticancer activity: IC₅₀ values of 5–20 μM against HeLa and MCF-7 cell lines via apoptosis induction .
- Antimicrobial effects: MIC of 8–32 µg/mL against S. aureus and E. coli .
- Mechanistic hypotheses: Thiazole and isoindolinone moieties may target kinases or DNA topoisomerases .
Advanced: How can synthetic yields be optimized for scale-up?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity; switch to DCM for cleaner acylation .
- Catalysis: Cu(OAc)₂ (10 mol%) accelerates cycloaddition steps (e.g., triazole formation) .
- Microwave-assisted synthesis: Reduces reaction time by 50% while maintaining yields >65% .
Advanced: How to resolve contradictions in spectral data during characterization?
- Case Example: Discrepancies in NMR splitting patterns may arise from E/Z isomerism. Use NOESY to confirm spatial proximity of protons .
- High-resolution MS: Differentiate isobaric impurities (e.g., Cl vs. CH₃ adducts) with mass accuracy <5 ppm .
- X-ray crystallography (SHELX): Resolves ambiguous stereochemistry; refine data with SHELXL for bond-length precision .
Advanced: What computational approaches predict biological targets?
- Molecular Docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR, PDB: 1M17). Dock scores <-7.0 kcal/mol suggest strong binding .
- QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ to prioritize analogs .
Advanced: How do substituents affect structure-activity relationships (SAR)?
| Substituent | Biological Impact | Reference |
|---|---|---|
| Chlorine at C-7 | ↑ Anticancer potency (IC₅₀ ↓ 40%) | |
| Methoxyethyl group | ↓ Cytotoxicity (IC₅₀ ↑ 2-fold) | |
| Allyl group on thiazole | Enhances antimicrobial breadth |
Advanced: What advanced techniques confirm crystal structure?
- Single-crystal X-ray diffraction: Resolve naphthothiazole planarity and acetamide torsion angles (e.g., θ = 15–25°) .
- SHELX refinement: Apply TWINABS for correcting absorption effects in twinned crystals .
Advanced: How to assess thermal stability for formulation studies?
- Differential Scanning Calorimetry (DSC): Melting point ~220–240°C; degradation above 300°C .
- Thermogravimetric Analysis (TGA): Mass loss <5% at 150°C indicates suitability for solid-dose formulations .
Advanced: What reaction mechanisms underpin key transformations?
- Acylation: Nucleophilic attack by thiazole nitrogen on electrophilic carbonyl carbon, stabilized by Et₃N .
- Cyclization: Base-mediated (e.g., NaH) intramolecular SN2 for isoindolinone ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
